

Inarigivir Soproxil: A Deep Dive into its Modulation of the Host Immune Response

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Compound of Interest

Compound Name: *Inarigivir Soproxil*

Cat. No.: *B1671814*

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Executive Summary

Inarigivir Soproxil (SB 9200) is a novel, orally bioavailable small molecule immunomodulator that has been investigated for the treatment of chronic hepatitis B (CHB). It functions as a dual agonist of the intracellular pattern recognition receptors (PRRs), Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). By activating these key sensors of the innate immune system, **Inarigivir Soproxil** triggers a downstream signaling cascade, culminating in the production of interferons (IFNs) and other pro-inflammatory cytokines, thereby inducing a potent antiviral state. This technical guide provides a comprehensive overview of the mechanism of action of **Inarigivir Soproxil**, its impact on the host immune response, and a summary of key clinical findings. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.

Introduction

Chronic hepatitis B virus (HBV) infection remains a significant global health challenge, with an estimated 257 million people living with the disease in 2015.^[1] Current therapies, such as nucleos(t)ide analogues (NUCs) and interferon-alpha (IFN- α), can suppress viral replication but rarely lead to a functional cure, defined as the loss of hepatitis B surface antigen (HBsAg).^[1] This has spurred the development of new therapeutic strategies aimed at modulating the host immune response to achieve durable viral control. **Inarigivir Soproxil** emerged as a promising

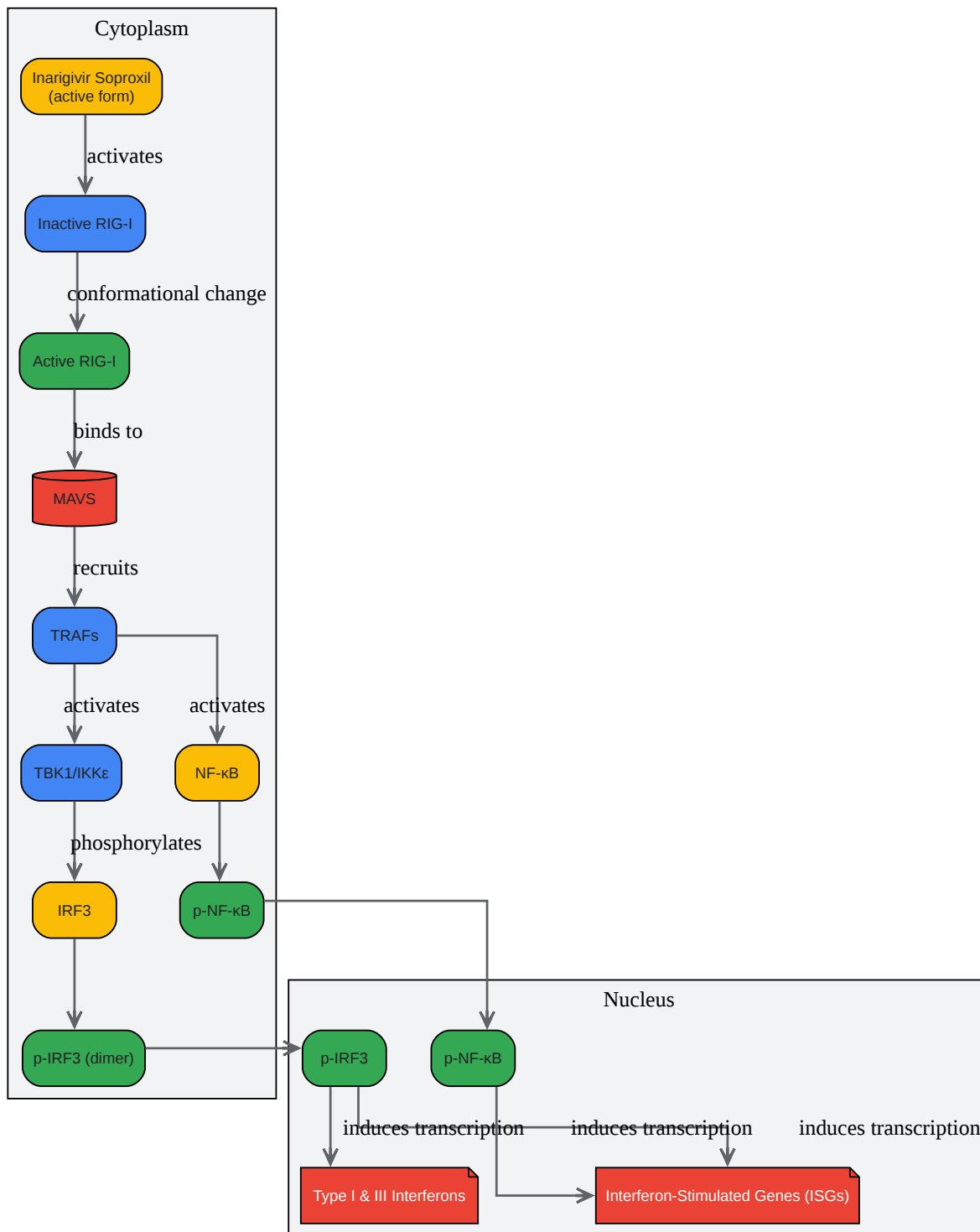
candidate in this landscape, designed to activate the host's own innate immune defenses to combat HBV infection.

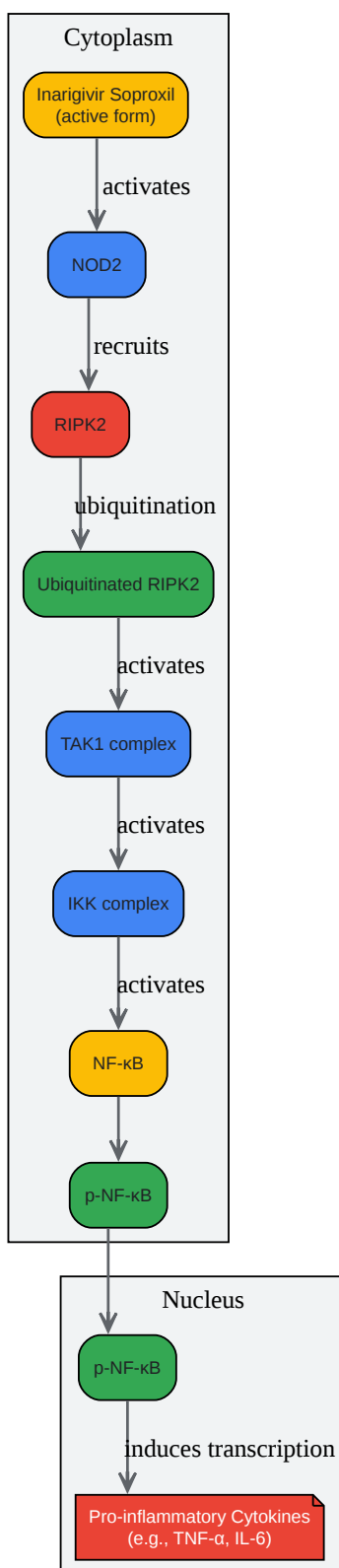
Mechanism of Action: Dual Agonism of RIG-I and NOD2

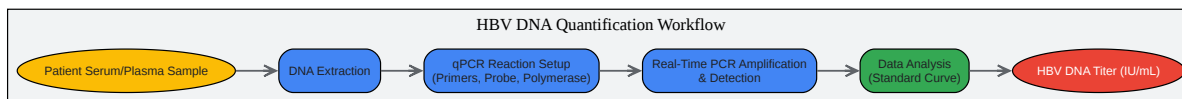
Inarigivir Soproxil is a dinucleotide prodrug that is intracellularly converted to its active triphosphate form.^[2] Its primary mechanism of action is the activation of two distinct PRRs: RIG-I and NOD2.^{[2][3][4]}

RIG-I Pathway Activation

RIG-I is a cytosolic sensor that recognizes viral RNA, particularly short double-stranded RNA (dsRNA) bearing a 5'-triphosphate. Upon binding to its ligand, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs). This leads to its interaction with the mitochondrial antiviral-signaling protein (MAVS), triggering the formation of a signaling complex that activates downstream transcription factors, including Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).^[5] Activated IRF3 and NF-κB then translocate to the nucleus to induce the expression of type I and type III interferons, as well as other interferon-stimulated genes (ISGs), which establish an antiviral state within the cell and in neighboring cells.^[5]







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